4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid
Overview
Description
4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a sulfonamide group containing butyl and 4-methoxybenzyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid typically involves the following steps:
Formation of the Boronic Acid Intermediate: The phenylboronic acid core can be synthesized using phenylmagnesium bromide and trimethyl borate, followed by hydrolysis to yield phenylboronic acid.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the phenylboronic acid with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Substitution with Butyl and 4-Methoxybenzyl Groups: The final step involves the substitution of the sulfonamide nitrogen with butyl and 4-methoxybenzyl groups, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Palladium catalysts and bases such as potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group can interact with hydroxyl groups on enzymes or other biological targets, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler analog with a phenyl ring and boronic acid group, used widely in organic synthesis.
4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic Acid: Similar structure but with a benzyl group instead of a butyl group.
4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic Acid: Contains a tert-butyl group instead of a butyl group.
Uniqueness
4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of the butyl and 4-methoxybenzyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specialized applications.
Properties
IUPAC Name |
[4-[butyl-[(4-methoxyphenyl)methyl]sulfamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BNO5S/c1-3-4-13-20(14-15-5-9-17(25-2)10-6-15)26(23,24)18-11-7-16(8-12-18)19(21)22/h5-12,21-22H,3-4,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODHNOCSWOOPDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N(CCCC)CC2=CC=C(C=C2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661240 | |
Record name | (4-{Butyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-97-9 | |
Record name | B-[4-[[Butyl[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913835-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-{Butyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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